4-(3-Bromophenyl)dibenzo[b,d]thiophene
Overview
Description
4-(3-Bromophenyl)dibenzo[b,d]thiophene is an organic compound that belongs to the class of dibenzothiophenes. It is characterized by the presence of a bromophenyl group attached to the dibenzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)dibenzo[b,d]thiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted dibenzothiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of debrominated dibenzothiophenes.
Scientific Research Applications
4-(3-Bromophenyl)dibenzo[b,d]thiophene has several scientific research applications:
Material Science: Used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Pharmacology: Investigated for its potential as a pharmacophore in drug development.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Biological Imaging: Employed in biological imaging due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)dibenzo[b,d]thiophene in its applications is primarily based on its ability to participate in electronic transitions. In OLEDs, it acts as a luminescent material by undergoing excited-state transitions. In pharmacology, its mechanism involves binding to specific molecular targets, although detailed pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)dibenzo[b,d]thiophene
- 4-(3-Bromophenyl)dibenzofuran
- 4-(3-Bromophenyl)dibenzoselenophene
Uniqueness
This compound is unique due to its specific electronic properties and structural configuration, which make it particularly suitable for applications in OLEDs and other electronic devices. Its bromophenyl group also allows for further functionalization, enhancing its versatility in synthetic chemistry .
Properties
IUPAC Name |
4-(3-bromophenyl)dibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrS/c19-13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)20-18(14)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHWZEWMZMHZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC(=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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